1-Cyclopropyl-2-phenylethanol

Catalog No.
S3399959
CAS No.
18729-52-7
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-2-phenylethanol

Standard alcohols cannot utilize cyclopropyl ring strain, limiting access to certain carbocyclic transformations.

  • Catalytic dehydrative ring-opening cyclization enables efficient dihydronaphthalene synthesis with high yield.
  • Regioselective acyclic chain installation minimizes purification by forming a single regioisomer.
  • Kinetic resolution provides enantiomerically pure chiral building blocks.

SMolecule provides this reagent at ≥97% purity, ready for immediate global dispatch.

CAS Number

18729-52-7

Product Name

1-Cyclopropyl-2-phenylethanol

IUPAC Name

1-cyclopropyl-2-phenylethanol

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

CJFLOXYDQAYJDR-UHFFFAOYSA-N

SMILES

C1CC1C(CC2=CC=CC=C2)O

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)O

Synonyms

1-Cyclopropyl-2-phenylethan-1-ol, α-Cyclopropylphenethyl alcohol, Cyclopropyl(2-phenylethyl)carbinol, 1-Cyclopropyl-2-phenylethanol

Purity

≥97%

Package Size

1 g, 5 g, 10 g

1-Cyclopropyl-2-phenylethanol (CAS: 18729-52-7) is a secondary alcohol that functions as a versatile synthetic building block. Its core value proposition stems from the cyclopropyl carbinol motif, where the inherent ring strain of the three-membered ring can be strategically released in catalyzed reactions. [1] This property enables specific ring-opening and ring-expansion transformations that are inaccessible with simple acyclic or aromatic alcohols, providing controlled access to complex carbocyclic and acyclic structures. [2]

Research Fit

Cyclopropane-containing research intermediate for medicinal chemistry
Conformationally constrained scaffold with reported metabolic stability profile
Supplied at ≥95% purity with batch-specific analytical documentation

Direct substitution with common analogs such as 2-phenylethanol or 1-phenylethanol will result in complete failure for synthetic pathways that leverage cyclopropane's ring strain. [1] These simpler alcohols lack the three-membered ring and therefore cannot undergo the characteristic, high-yield ring-opening or rearrangement reactions that define the utility of 1-cyclopropyl-2-phenylethanol. [2] Procuring a non-cyclopropyl analog eliminates access to specific bond-cleavage and cyclization strategies, making it unsuitable for syntheses where this reactivity is the key transformation step.

Substitution Risk

! Cyclopropyl ring alters conformational behavior and electron density compared to flexible-chain alcohols — direct interchange may shift reactivity.
! Predicted density and boiling point differ substantially from non-cyclopropyl analogs, impacting purification protocols.
! Analytical documentation and batch consistency can vary across suppliers and analog types; requires verification.

Fused Ring System Synthesis via Ring-Opening Cyclization

Aryl cyclopropyl carbinols, including the structural class of 1-cyclopropyl-2-phenylethanol, undergo a highly efficient calcium-catalyzed dehydrative, ring-opening cyclization to afford aryl-fused cyclohexa-1,3-dienes. In a representative reaction, the corresponding cyclopropyl carbinol yielded the cyclized product in 97% yield. [1] This specific transformation is fundamentally impossible with a comparator like 2-phenylethanol, which lacks the strained cyclopropyl ring required for the key ring-opening step.

Evidence DimensionYield in Ring-Opening Cyclization
Target Compound DataUp to 97% Yield (for a representative aryl cyclopropyl carbinol)
Comparator Or Baseline2-Phenylethanol (Acyclic Analog): 0% Yield (Cannot undergo reaction)
Quantified DifferenceEnables a high-yield reaction pathway that is completely inaccessible with the non-cyclopropyl analog.
ConditionsCalcium-catalyzed dehydrative cyclization.

This compound is the correct choice for efficiently constructing complex, fused-ring carbocycles in a single, high-yield transformation.

Density & BP vs 2-Phenylethanol
Class-level inference
Density ~1.103 g/cm³ (predicted) vs 1.020 g/mL; BP ~267.7 °C vs 219–221 °C
Density increase ~8.1%; BP elevation ~48 °C
Reported shift may alter purification and formulation parameters
Predicted values; experimental verification pending

Regioselective C-C Bond Cleavage Control

In tandem Heck-ring-opening reactions, the hydroxyl group of the cyclopropyl carbinol moiety directs the regioselectivity of the C-C bond cleavage. Studies on related systems show that the reaction proceeds with high selectivity to cleave the C1-C2 bond, leading to the formation of a single major regioisomer. [1] For example, computational analysis shows the transition state for the selective C1-C2 cleavage is 3.4 kcal/mol lower in energy than the alternative pathway, consistent with the observed formation of a single E-isomer. [1] This contrasts with substrates lacking such directing groups, which can lead to mixtures of regioisomers and reduced process efficiency.

Evidence DimensionRegioselectivity of Ring-Opening (ΔG of Transition States)
Target Compound DataΔG = 3.4 kcal/mol lower for selective C1-C2 cleavage pathway
Comparator Or BaselineAlternative C1-C3 cleavage pathway
Quantified DifferenceHigh kinetic preference for a single regioisomeric product.
ConditionsTandem Heck–Ring-Opening; DFT computational analysis.

This compound provides predictable control over which bond breaks, ensuring higher purity and yield of the desired acyclic product without costly separation of isomers.

Density vs 1-Phenyl-1-propanol
Class-level inference
Target: 1.103±0.06 g/cm³ (predicted)
Comparator: 0.994 g/mL at 25 °C (experimental)
Difference ~0.109 g/cm³ (~11%)
May affect molar concentration calculations and solvent miscibility
Predicted vs experimental; confirm under lab conditions

Chiral Building Block Precursor

The secondary alcohol structure of 1-cyclopropyl-2-phenylethanol makes it an ideal substrate for creating enantiomerically pure materials through kinetic resolution or as a target for asymmetric synthesis. For the broader class of vinyl and aryl cyclopropyl alcohols, one-pot enantioselective methods have been developed that yield products with high stereochemical purity, often exceeding 93% enantiomeric excess (ee) and >19:1 diastereomeric ratios (dr). [1] Procuring the racemic alcohol provides a direct precursor for these resolutions, whereas starting with an achiral analog like 2-phenylethanol would require additional, often lower-yielding steps to introduce a stereocenter.

Evidence DimensionAchievable Enantiomeric Excess (ee) & Diastereomeric Ratio (dr)
Target Compound Data>93% ee, >19:1 dr (for related syn-vinylcyclopropyl alcohols)
Comparator Or BaselineAchiral analogs (e.g., 2-phenylethanol)
Quantified DifferenceProvides a direct pathway to high enantiopurity materials.
ConditionsOne-pot enantioselective dienylation followed by in situ alkoxide-directed cyclopropanation.

This compound is a cost-effective entry point for the synthesis of valuable, enantiopure downstream products, crucial in pharmaceutical and fine chemical applications.

Dihydroorotase IC₅₀
Supporting evidence
IC₅₀ = 1.00E+6 nM (1 mM) at pH 7.37
Indicates limited direct enzyme inhibition
Mouse Ehrlich ascites dihydroorotase; supports negative control use
Purity & Analytical Docs
Supporting evidence
≥95% purity, COA with NMR, HPLC, GC
Supports reproducible synthetic workflows
Supplier documentation; verify batch-specific data
Conformational Constraint
Class-level inference
Cyclopropyl ring: restricted rotation, enhanced p-π interaction
Compared to freely rotating propyl chain in 1-phenyl-1-propanol
May confer metabolic stability and binding properties inferred from cyclopropane SAR
Class-level observation; not directly measured for this compound
α7 nAChR Scaffold
Class-level inference
Structural homology to Lu AF58801 (α7 nAChR PAM)
Provides scaffold for neuroscience target engagement research
Direct functional data for this compound not yet reported

Fused Polycyclic Aromatic Synthesis

Where the primary objective is the efficient, high-yield synthesis of functionalized dihydronaphthalenes or other fused (hetero)aryl systems. The compound's ability to undergo catalytic, dehydrative ring-opening cyclization makes it a superior choice over multi-step classical methods. [1]

Acyclic Fragments with Defined Regiochemistry

In multi-step syntheses requiring the installation of an acyclic carbon chain with predictable connectivity. The hydroxyl-directed ring-opening ensures the formation of a single major regioisomer, improving process efficiency and minimizing the need for purification of byproducts. [2]

Chiral Pharmaceutical Intermediates

As a starting material for producing enantiomerically pure compounds. The secondary alcohol is suitable for well-established enzymatic or chemical kinetic resolution protocols, providing access to valuable chiral building blocks that cannot be sourced directly from achiral precursors. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclopropane-containing intermediate for pharmaceutical research
Cyclopropyl scaffold with conformational constraint
Confirm reaction compatibility and purification under reported conditions
Negative control for dihydroorotase enzyme assays
Weak dihydroorotase inhibition (reported IC₅₀ 1 mM)
Verify inactivity in your specific assay system
α7 nAChR modulator research scaffold
Structural homology to Lu AF58801
Validate functional modulation in α7 nAChR assays
Reproducible synthetic building block
≥95% purity with batch-specific analytical documentation
Review COA for NMR/HPLC/GC batch data

XLogP3

2.3

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